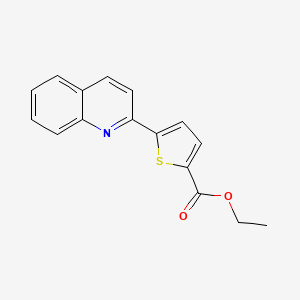

5-(2-Quinolinil)-2-tiofeno carboxilato de etilo

Descripción general

Descripción

Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate, also known as EqTC, is a synthetic organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is an ethyl ester of the quinoline derivative 2-thiophenecarboxylic acid. EqTC has been used in a range of scientific research applications, such as in the synthesis of new compounds and as a tool for studying the mechanism of action of drugs.

Aplicaciones Científicas De Investigación

- El 2-quinolinil carboxilato de etilo ha demostrado propiedades antimicrobianas contra bacterias, hongos y otros patógenos. Los investigadores han explorado su potencial como agente antimicrobiano en productos farmacéuticos, desinfectantes y formulaciones para la curación de heridas .

- Los estudios sugieren que este compuesto posee propiedades antiinflamatorias. Puede modular las vías inflamatorias, lo que lo hace relevante para el desarrollo de fármacos en condiciones como la artritis, la enfermedad inflamatoria intestinal y la dermatitis .

- Los derivados del 2-quinolinil carboxilato de etilo se han investigado por su potencial anticancerígeno. Los investigadores exploran sus efectos sobre las líneas celulares cancerosas, la inhibición del crecimiento tumoral y la inducción de la apoptosis. Estos compuestos podrían servir como pistas para nuevos agentes quimioterapéuticos .

- La parte quinolina en este compuesto puede formar complejos estables con iones metálicos. Los investigadores estudian su comportamiento de coordinación y sus posibles aplicaciones en catálisis, sensores y fármacos a base de metales .

- El 2-quinolinil carboxilato de etilo sirve como un intermediario sintético versátil. Los químicos lo utilizan para sintetizar varios compuestos heterocíclicos, productos farmacéuticos y materiales funcionales. Su reactividad permite diversas transformaciones .

- Los investigadores investigan el comportamiento fotofísico de este compuesto, incluidas sus propiedades de fluorescencia. Comprender su comportamiento en estado excitado es crucial para aplicaciones en optoelectrónica, sensores y agentes de imagen .

Actividad Antimicrobiana

Efectos Antiinflamatorios

Investigación del Cáncer

Quelación Metálica y Química de Coordinación

Intermediarios Sintéticos

Propiedades Fotofísicas

Estas aplicaciones destacan la naturaleza multifacética del 2-quinolinil carboxilato de etilo y su potencial impacto en diferentes dominios científicos. La investigación y la exploración adicionales revelarán usos adicionales y mejorarán nuestra comprensión de esta intrigante molécula . Si necesita información más detallada sobre alguna aplicación específica, ¡no dude en preguntar!

Mecanismo De Acción

The mechanism of action of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate is not yet fully understood. However, it is thought that the compound binds to certain proteins in the body, which then triggers a cascade of biochemical reactions. This binding is thought to be responsible for the biochemical and physiological effects of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate.

Biochemical and Physiological Effects

The biochemical and physiological effects of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate are not yet fully understood. However, it is thought that the compound can affect the expression of certain genes, which can lead to changes in the body’s metabolism. In addition, Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate has been shown to have anti-inflammatory and analgesic effects, as well as to modulate the immune system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate in lab experiments is its relative ease of synthesis. It can be synthesized in a relatively short amount of time, and the reaction is relatively simple. However, there are some limitations to using Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate in lab experiments. For example, the compound is not very stable, and it can degrade over time. In addition, the compound is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions.

Direcciones Futuras

There are a number of potential future directions for research on Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate. These include further studies on the biochemical and physiological effects of the compound, as well as studies on its mechanism of action. In addition, further research could be done on the synthesis methods of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate, in order to make the process more efficient and cost-effective. Finally, further research could be done on the potential applications of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate, such as its use in the synthesis of new compounds or its use as a tool for studying the mechanism of action of drugs.

Propiedades

IUPAC Name |

ethyl 5-quinolin-2-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-2-19-16(18)15-10-9-14(20-15)13-8-7-11-5-3-4-6-12(11)17-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGVKIURVOPASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253807 | |

| Record name | Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1171919-15-5 | |

| Record name | Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

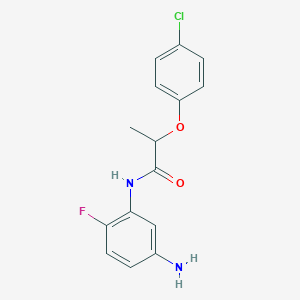

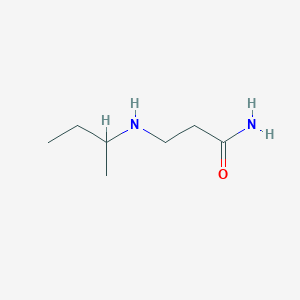

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(tert-butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1388365.png)

amine](/img/structure/B1388379.png)

![N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1388380.png)